molecular formula C22H21ClN4O B11208301 7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11208301
M. Wt: 392.9 g/mol
InChI Key: DIFPHMGOBXIJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group, a 3-methoxypropyl group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

  • Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: : This step involves the reaction of ethyl 2-cyano-4,4-dimethoxybutanoate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is subsequently converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Finally, the 4-hydroxy group is replaced with a chlorine atom to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

  • Substitution Reactions: : The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then subjected to nucleophilic substitution reactions with appropriate reagents to introduce the 4-chlorophenyl, 3-methoxypropyl, and phenyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as a selective inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in the signaling pathways of B cells . By inhibiting BTK, the compound can modulate immune responses and has potential therapeutic applications in autoimmune diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective inhibition of BTK and potential therapeutic applications in autoimmune diseases highlight its significance in scientific research.

Properties

Molecular Formula

C22H21ClN4O

Molecular Weight

392.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21ClN4O/c1-28-13-5-12-24-21-20-19(16-6-3-2-4-7-16)14-27(22(20)26-15-25-21)18-10-8-17(23)9-11-18/h2-4,6-11,14-15H,5,12-13H2,1H3,(H,24,25,26)

InChI Key

DIFPHMGOBXIJLL-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.